REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)[CH3:2]>Cl.C(OCC)(=O)C>[NH2:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][N:3]([CH2:1][CH3:2])[CH2:17][CH3:18] |f:1.2|
|
Name
|
tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCOCCNC(OC(C)(C)C)=O)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (NH, methanol/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |